Regioisomeric Identity: 4-Aminobutyl vs. 2-Aminobutyl
The position of the amine group on the butyl chain is a critical determinant of molecular conformation and potential target engagement. The target compound features a primary amine at the terminal position of a four-carbon chain (4-aminobutyl), whereas the comparator 2-[(2-aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 869943-31-7) possesses the amine at the 2-position . This regioisomeric difference results in a distinct spatial orientation of the amine, which alters hydrogen-bond donor/acceptor geometry and potential interactions with biological targets.
Comparator: amine at 2‑position (CAS 869943‑31‑7).
| Evidence Dimension | Regiochemistry of amine substitution on butyl chain |
|---|---|
| Target Compound Data | Primary amine at terminal (4-) position of C4 chain |
| Comparator Or Baseline | 2-[(2-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (CAS 869943-31-7); Primary amine at 2-position |
| Quantified Difference | Positional isomer (2- vs. 4-substitution) |
| Conditions | Structural comparison based on CAS registry and supplier data |
Why This Matters
Procurement of the incorrect regioisomer will introduce a different functional group orientation, potentially invalidating SAR studies and leading to false-negative or off-target results in downstream assays.
